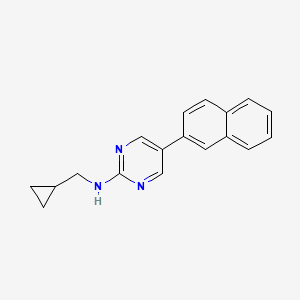

![molecular formula C14H19F3N4O B6447826 N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine CAS No. 2640895-55-0](/img/structure/B6447826.png)

N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine” is a complex organic compound that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains an oxane (or tetrahydropyran) ring, which is a six-membered ring with one oxygen atom.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrimidine ring, followed by the introduction of the pyrrolidine and oxane rings . The trifluoromethyl group could be introduced through a variety of methods, such as nucleophilic substitution or addition reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and pyrrolidine rings would contribute to the rigidity of the molecule, while the oxane ring could potentially introduce some flexibility .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The amino groups on the pyrimidine ring could act as nucleophiles in substitution reactions, while the trifluoromethyl group could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar groups (such as the amino and trifluoromethyl groups) could increase its solubility in polar solvents .科学研究应用

G-Protein Coupled Bile Acid Receptor-1 (GPBAR1) Agonists

The compound has been investigated as a novel GPBAR1 agonist. GPBAR1 plays a crucial role in metabolic and inflammatory diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis. While numerous bile acid derivatives have been identified as GPBAR1 agonists, their clinical application is limited due to a lack of selectivity. The ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl) urea derivatives, particularly compounds 9 and 10, exhibit high selectivity for GPBAR1 over other bile acid receptors. These compounds induce the mRNA expression of the GPBAR1 target gene pro-glucagon, making them potential candidates for treating GPBAR1-related disorders .

Antibacterial Activity

The pyrrolidine scaffold, of which our compound is a part, has been explored for its antibacterial properties. Structure-activity relationship (SAR) studies revealed that substituents on the N’-position influence antibacterial activity. Notably, N’-Ph (phenyl) substituents enhance activity. Further research could explore the compound’s potential as an antibacterial agent .

Bicyclic Systems with 1,2,4-Oxadiazole Ring

The compound participates in the formation of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems. These systems have been characterized by IR and NMR methods. Investigating their properties and potential applications could yield valuable insights .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F3N4O/c15-14(16,17)12-1-5-18-13(20-12)19-10-2-6-21(9-10)11-3-7-22-8-4-11/h1,5,10-11H,2-4,6-9H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBHNELXAJLSHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC2=NC=CC(=N2)C(F)(F)F)C3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[methyl(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6447743.png)

![3-{methyl[1-(9H-purin-6-yl)piperidin-4-yl]amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6447748.png)

![3-[methyl(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6447751.png)

![4-[4-(diphenylmethyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B6447752.png)

![{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-2-yl}methanol](/img/structure/B6447763.png)

![2-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyrazine](/img/structure/B6447767.png)

![3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B6447772.png)

![6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6447776.png)

![N-[1-(oxan-4-yl)pyrrolidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B6447777.png)

![5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine](/img/structure/B6447790.png)

![3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-4-carbonitrile](/img/structure/B6447793.png)

![6-[1-(oxan-4-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile](/img/structure/B6447799.png)

![5-fluoro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine](/img/structure/B6447811.png)